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Compound Focus: Litronesib

CAS No.: 910634-41-2

Cat. No.: S548445

Litronesib is a selective allosteric inhibitor of kinesin spindle protein (KSP, also known as Eg5), a motor
protein essential for establishing the bipolar spindle during mitosis [1] [2]. By inhibiting Eg5, Litronesib
causes mitotic arrest, preventing cancer cells from completing cell division and ultimately leading to

apoptosis [1].

The compound has a molecular weight of 511.70 and a molecular formula of C23H37N504S2 [1]. The table

below summarizes its key characteristics:

Property Description

Primary Target Human mitosis-specific kinesin Eg5 (KSP) [1]

Mechanism of Action Selective allosteric inhibitor; causes mitotic arrest & apoptosis [1]
Molecular Weight 511.70 g/mol [1]

CAS Number 910634-41-2 [1]

Solubility 100 mg/mL in DMSO and Ethanol; Insoluble in Water [1]

Clinical Development and Dosing
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Two first-in-human Phase 1 dose-escalation studies established the foundation for its clinical application.
The primary dose-limiting toxicity was neutropenia, which was managed with prophylactic pegfilgrastim [2]

[3].

Based on these studies, two dosing regimens were recommended for Phase 2 exploration in a 21-day cycle

[2] [3]:

Recommended Phase 2 Regimens Supporting Clinical Findings

| 6 mg/m%*day on Days 1, 2, 3 plus pegfilgrastim | « 2 out of 86 evaluable patients achieved a partial
response on this schedule. * 20% of patients maintained stable disease for >6 cycles [2] [3]. | | 8 mg/m?/day

on Days 1, 5, 9 plus pegfilgrastim | » This alternative schedule was also selected for further study [2] [3]. |

A separate Phase 1 study in a Japanese population confirmed these findings, establishing 5 mg/m?/day on

Days 1, 2, and 3 every 3 weeks (with G-CSF support) as the recommended dose for that group [4].

Experimental Evidence and Mechanistic Insights

The following diagram illustrates the established mechanism of action of Eg5 inhibitors like Litronesib,

based on the available data:
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Litronesib Administration
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Figure 1: Proposed mechanism of action for Litronesib leading to cancer cell death.

Pharmacodynamic evaluations in Phase 1 trials showed that Litronesib plasma exposure correlated with
increased levels of phosphohistone H3 (pHH3), a mitotic marker, in both tumor and skin biopsies. This
confirms the on-target effect of the drug, demonstrating that it successfully induces mitotic arrest in human

subjects [2] [3].
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Future Research Directions

While Litronesib's development for solid tumors provides a foundation, recent research highlights the
potential of KSP inhibition in other cancers. A 2025 functional screen identified the KSP inhibitor filanesib

as a potent and selective agent against hepatoblastoma (HB), a pediatric liver cancer [5].

¢ Promising Efficacy: Filanesib induced G2/M cell cycle arrest and apoptosis in HB spheroids and
significantly reduced tumor growth in mouse models [5].

¢ Novel Phenotype: Treatment caused prominent nuclear fragmentation in HB cells, resembling mitotic
catastrophe [5].

¢ Clinical Implication: This suggests KSP inhibitors like Litronesib could be repurposed for pediatric
cancers like hepatoblastoma, meriting further clinical investigation [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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